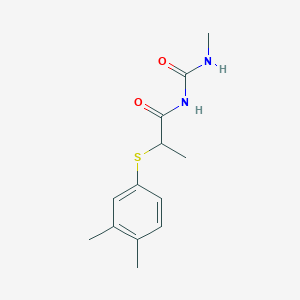
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor. It is a potent compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide selectively activates the α7 nicotinic acetylcholine receptor, which is expressed in the brain and immune cells. Activation of this receptor leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function, mood regulation, and immune responses.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also reduces inflammation and regulates immune responses in models of inflammatory bowel disease. Additionally, N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for targeted activation of this receptor without affecting other receptors. However, one limitation of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide is its short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research and development of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the potential therapeutic applications of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide in other diseases, such as multiple sclerosis and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide.
Synthesemethoden
The synthesis method of N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide involves the reaction of 3-bromopyridine with N-methyl-N-(pyridin-3-ylmethyl)amine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with 4-cyanopyridine in the presence of potassium carbonate and dimethylformamide to yield N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. It has been shown to improve cognitive function, reduce inflammation, and regulate immune responses.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-3-2-6-15-9-11)13(17)12-4-7-14-8-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWBVVGOSLLVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-indol-3-yl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7505379.png)

![7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7505393.png)


![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)
![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)


![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)

